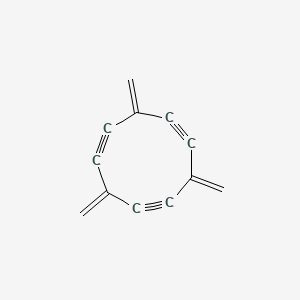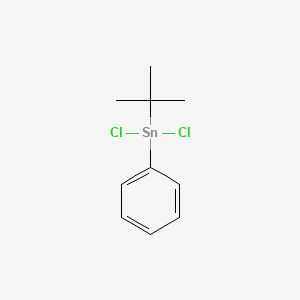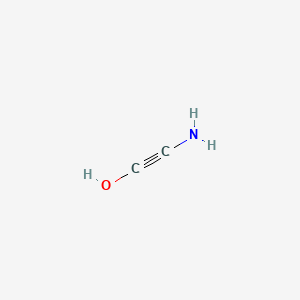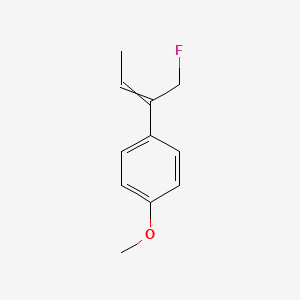
3,6,9-Trimethylidenecyclonona-1,4,7-triyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is a chemical compound with the molecular formula C12H6 It is a member of the cyclononatriyne family, characterized by three methylene groups attached to a cyclononatriyne ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylidenecyclonona-1,4,7-triyne typically involves alkyne metathesis reactions. One of the methods reported involves the use of molybdenum-catalyzed alkyne metathesis. This method utilizes sterically-hindered diynes to achieve site-selective alkyne metathesis, producing the desired conjugated triyne products . The reaction conditions often include the use of well-defined tungsten or molybdenum-based catalysts to promote the formation of new carbon-carbon triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of alkyne metathesis can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9-Trimethylidenecyclonona-1,4,7-triyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons. Substitution reactions can result in halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,6,9-Trimethylidenecyclonona-1,4,7-triyne has several scientific research applications, including:
Chemistry: It is used in the study of alkyne metathesis and the synthesis of conjugated polyynes.
Biology: Its derivatives are explored for potential biological activities, such as antibacterial and antitumor properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3,6,9-Trimethylidenecyclonona-1,4,7-triyne exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Hexatriyne: Another triyne compound with similar structural features.
3,6,9-Trismethylene-1,4,7-cyclononatriyne: A closely related compound with similar chemical properties.
Uniqueness
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is unique due to its specific arrangement of methylene groups and the cyclononatriyne ring
Eigenschaften
CAS-Nummer |
639472-78-9 |
|---|---|
Molekularformel |
C12H6 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
3,6,9-trimethylidenecyclonona-1,4,7-triyne |
InChI |
InChI=1S/C12H6/c1-10-4-6-11(2)8-9-12(3)7-5-10/h1-3H2 |
InChI-Schlüssel |
QGAAIARSOSQDSR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C#CC(=C)C#CC(=C)C#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)



![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)




![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
